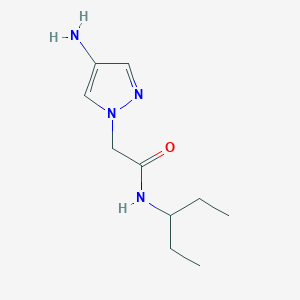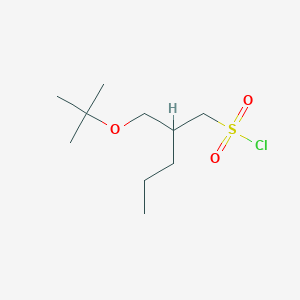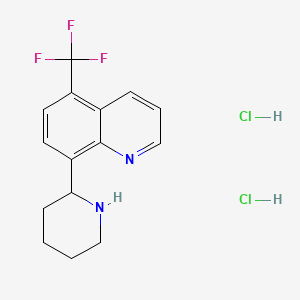
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound’s molecular formula is C17H18Cl2F3N2, and it is often utilized for its potential therapeutic and biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often incorporating advanced techniques like crystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparación Con Compuestos Similares
- 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline hydrochloride
- 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline methanol
Comparison: Compared to its analogs, 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C15H17Cl2F3N2 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
8-piperidin-2-yl-5-(trifluoromethyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C15H15F3N2.2ClH/c16-15(17,18)12-7-6-11(13-5-1-2-8-19-13)14-10(12)4-3-9-20-14;;/h3-4,6-7,9,13,19H,1-2,5,8H2;2*1H |
Clave InChI |
UHLVNOMYEKSMQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=C3C(=C(C=C2)C(F)(F)F)C=CC=N3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


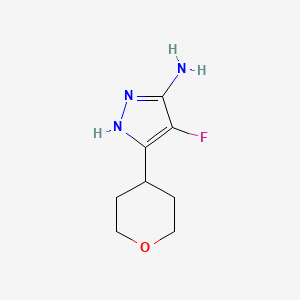
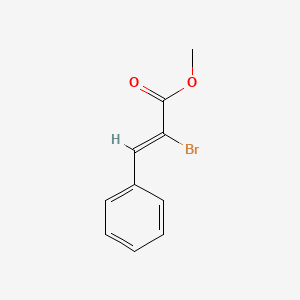
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
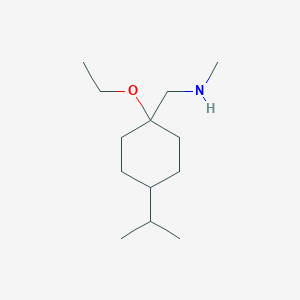
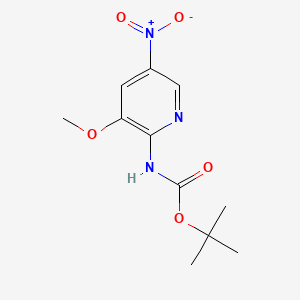
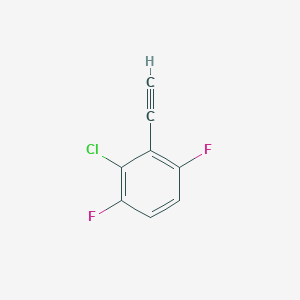

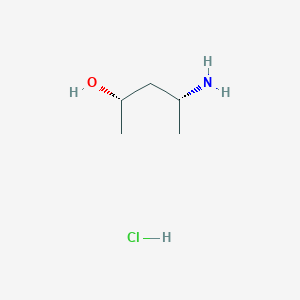
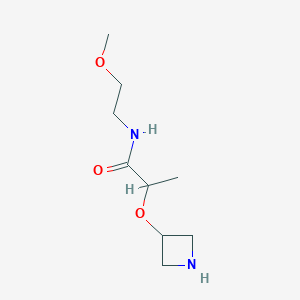
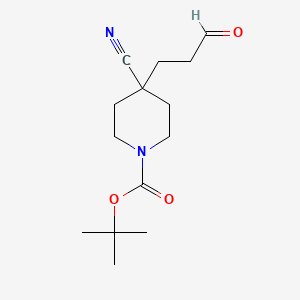
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)
